molecular formula C20H14BrNO2 B3839970 3-(4-bromophenyl)-3-hydroxy-2-phenyl-1-isoindolinone

3-(4-bromophenyl)-3-hydroxy-2-phenyl-1-isoindolinone

Cat. No. B3839970
M. Wt: 380.2 g/mol
InChI Key: BWNJNMAZEIFNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-3-hydroxy-2-phenyl-1-isoindolinone is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is also known as BPIP, and it is a member of the isoindolinone family. BPIP has a molecular formula of C20H14BrNO2 and a molecular weight of 392.24 g/mol.

Mechanism of Action

The mechanism of action of BPIP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPIP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. BPIP has also been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
BPIP has been found to have several biochemical and physiological effects. In vitro studies have shown that BPIP can induce apoptosis in cancer cells by activating the caspase cascade. BPIP has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPIP in lab experiments is its potent anticancer activity. BPIP has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using BPIP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the research on BPIP. One potential direction is the development of new analogs of BPIP with improved solubility and bioactivity. Another potential direction is the investigation of the mechanism of action of BPIP in more detail, which could lead to the development of new drugs for the treatment of cancer and inflammatory disorders. Additionally, the potential use of BPIP as a tool for studying epigenetic modifications and gene expression regulation should be explored further.

Scientific Research Applications

BPIP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of BPIP is in the field of medicinal chemistry. BPIP has been found to have potent anticancer activity, and it has been shown to induce apoptosis in cancer cells. BPIP has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

3-(4-bromophenyl)-3-hydroxy-2-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO2/c21-15-12-10-14(11-13-15)20(24)18-9-5-4-8-17(18)19(23)22(20)16-6-2-1-3-7-16/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNJNMAZEIFNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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